molecular formula C13H12 B14166149 2-[(E)-prop-1-enyl]naphthalene CAS No. 51051-94-6

2-[(E)-prop-1-enyl]naphthalene

Cat. No.: B14166149
CAS No.: 51051-94-6
M. Wt: 168.23 g/mol
InChI Key: VTBGENTZANWBTA-GORDUTHDSA-N
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Description

2-[(E)-prop-1-enyl]naphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a naphthalene ring substituted with a prop-1-enyl group in the (E)-configuration. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-prop-1-enyl]naphthalene can be achieved through several methods. One common approach involves the Heck reaction, where a naphthalene derivative undergoes a palladium-catalyzed coupling with a prop-1-enyl halide under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine or potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or toluene, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other coupling reactions that provide high yields and purity. The choice of catalyst, base, and solvent can be optimized to ensure efficient production. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-prop-1-enyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene derivatives with additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the prop-1-enyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Naphthalene derivatives with hydroxyl or carbonyl groups.

    Reduction: 2-propyl-naphthalene.

    Substitution: 1-nitronaphthalene, 1-sulfonaphthalene.

Scientific Research Applications

2-[(E)-prop-1-enyl]naphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its aromatic structure and ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-prop-1-enyl]naphthalene involves its interaction with molecular targets through its aromatic ring and prop-1-enyl group. The compound can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the prop-1-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    Naphthalene: The parent compound with no substituents.

    1-methylnaphthalene: A naphthalene derivative with a methyl group at the 1-position.

    2-methylnaphthalene: A naphthalene derivative with a methyl group at the 2-position.

Comparison: 2-[(E)-prop-1-enyl]naphthalene is unique due to the presence of the prop-1-enyl group in the (E)-configuration, which imparts distinct chemical and physical properties. Unlike simple naphthalene or its methyl derivatives, this compound can participate in additional chemical reactions due to the presence of the double bond in the prop-1-enyl group. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

51051-94-6

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]naphthalene

InChI

InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-10H,1H3/b5-2+

InChI Key

VTBGENTZANWBTA-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC=CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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